molecular formula C24H20ClN3O2 B2815365 N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 900012-73-9

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B2815365
CAS No.: 900012-73-9
M. Wt: 417.89
InChI Key: NGANQJHWQBNDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a benzodiazepine-derived acetamide featuring a 1,5-benzodiazepine core substituted with a phenyl group at position 4 and an acetamide moiety linked to a 2-chlorophenylmethyl group. Benzodiazepines are heterocyclic compounds with diverse pharmacological applications, particularly in central nervous system (CNS) modulation. This compound’s structure combines a benzodiazepine scaffold with an acetamide side chain, which may enhance receptor-binding specificity or metabolic stability compared to simpler analogs.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c25-19-11-5-4-10-18(19)15-26-23(29)16-28-22-13-7-6-12-20(22)27-21(14-24(28)30)17-8-2-1-3-9-17/h1-13H,14-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGANQJHWQBNDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This is usually achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzodiazepine core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazepine core.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide exhibit anticonvulsant properties. Studies have shown that benzodiazepine derivatives can modulate gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission and reduced seizure activity. For instance, several derivatives were evaluated for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in animal studies .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, which have been observed in related benzodiazepine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that include acylation and cyclization processes. The synthesis pathways often utilize starting materials like isatin derivatives and phenylacetates to achieve the desired structural features .

Structure Activity Relationship

Understanding the SAR is crucial for optimizing the compound's pharmacological properties. Modifications to the benzodiazepine core or substituents on the phenyl rings can significantly influence biological activity. For example, varying the halogen substituents or introducing electron-withdrawing groups can enhance anticonvulsant efficacy while minimizing side effects .

Efficacy in Animal Models

In a study evaluating various benzodiazepine derivatives, N-(arylalkyl)triazoles demonstrated notable anticonvulsant activity with specific ED50 values indicating their potency against induced seizures . The compound was tested alongside established anticonvulsants like phenytoin and carbamazepine, showing comparable efficacy.

Neurotoxicity Assessment

Neurotoxicity assessments using the rotarod test indicated that while some derivatives exhibited strong anticonvulsant properties, they did not significantly impair motor coordination at effective doses . This balance between efficacy and safety is critical for developing therapeutic agents.

Data Table: Summary of Key Findings

ApplicationDescriptionReferences
AnticonvulsantEffective against MES and PTZ-induced seizures
NeuroprotectivePotential protection against neurodegeneration
Synthesis TechniquesMulti-step organic reactions involving acylation
SAR InsightsModifications enhance efficacy while reducing toxicity

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,5-Benzodiazepine 4-Phenyl; 2-chlorophenylmethyl acetamide Amide, Chlorophenyl, Benzodiazepine
1a () 1,5-Benzodiazepine 4-(2-Hydroxyphenyl); 2-(2,3-dimethoxyphenyl); 1-acetyl Hydroxyl, Methoxy, Acetyl
2a () 1,5-Benzodiazepine 4-(2-Hydroxyphenyl); 2-phenyl; 1-crotonyl Hydroxyl, Crotonyl, Phenyl
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 2,4-Dichlorophenyl; 1,5-dimethyl-3-oxo-2-phenyl Dichlorophenyl, Pyrazolone, Amide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl; thiazol-2-yl Dichlorophenyl, Thiazole, Amide
Quinazoline dione acetamide () Quinazoline dione 2,4-Dichlorophenylmethyl; 2,4-dioxo-quinazolin-3-yl Dichlorophenyl, Quinazoline dione, Amide

Key Observations :

  • Core Heterocycles: The target compound’s 1,5-benzodiazepine core distinguishes it from pyrazole (e.g., ), thiazole (e.g., ), or quinazoline () analogs. Benzodiazepines are known for planar, conjugated systems that facilitate π-π stacking and receptor interactions.
  • Substituent Effects :
    • The 2-chlorophenylmethyl group enhances lipophilicity compared to hydroxyl or methoxy substituents in 1a/1b . This may improve blood-brain barrier penetration.
    • The 4-phenyl group on the benzodiazepine core may stabilize the molecule via steric hindrance or aromatic interactions, contrasting with 1a’s 2-hydroxyphenyl group, which participates in intramolecular hydrogen bonding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (K) Solubility Hydrogen Bonding Motifs Crystallographic Features
Target Compound Not reported Moderate (amide) Potential intramolecular H-bonds (benzodiazepine core) Likely planar packing due to benzodiazepine core
1a ~373–473 Low (acetylated) Intramolecular H-bond (imine-hydroxyl) Yellow crystals; column-purified
Pyrazole analog 473–475 Low (chlorinated) R²²(10) dimerization via N–H⋯O bonds Dihedral angles: 80.7° (amide vs. dichlorophenyl)
Thiazole analog 459–461 Moderate R²²(8) inversion dimers via N–H⋯N bonds Twisted dichlorophenyl-thiazol (61.8°)

Key Observations :

  • Melting Points : Chlorinated analogs (e.g., ) exhibit higher melting points (>450 K) due to stronger intermolecular forces (halogen bonds, H-bonding).

Pharmacological Implications

  • Benzodiazepine Core : Likely interacts with GABAₐ receptors, similar to clinically used benzodiazepines. The 4-phenyl group may modulate selectivity for receptor subtypes.
  • Chlorophenyl Substituent: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., 1a’s hydroxyl group ).
  • Amide Linkage : Improves resistance to enzymatic hydrolysis versus ester-containing analogs, as seen in pyrazole/thiazole derivatives .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with various carbonyl compounds. A notable method includes using H-MCM-22 as a catalyst, which has shown high catalytic efficiency in producing derivatives of benzodiazepines with yields ranging from 65% to 87% under optimized conditions . This synthetic pathway is crucial for obtaining compounds like this compound for biological testing.

Anticonvulsant and Anxiolytic Effects

Benzodiazepines are primarily recognized for their anticonvulsant and anxiolytic properties. The compound in focus has been evaluated for its affinity towards central benzodiazepine receptors (CBR) and peripheral benzodiazepine receptors (PBR). Structure activity relationship studies indicate that modifications, such as the introduction of chlorine at specific positions, significantly enhance the biological activity of these compounds .

Compound ModificationEffect on Activity
Chlorine at position 7Increased activity at PBR
Methyl group at position 10Enhanced CBR affinity

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have demonstrated promising results against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values indicating significant cytotoxic potential:

Cell LineIC50 (µM)
HepG23.25
A54926
MCF712.50

These values suggest that the compound may possess significant anti-cancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Studies

A recent study explored the effects of various benzodiazepine derivatives on cancer cell lines. The findings indicated that certain structural modifications could enhance anti-tumor activity. For instance, compounds with unsaturation between specific positions exhibited increased efficacy against MCF7 cells . This highlights the importance of SAR in developing more effective therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.